molecular formula C14H15NO4S B12999023 4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol

4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol

Cat. No.: B12999023
M. Wt: 293.34 g/mol
InChI Key: WRIFCUUFJVETRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol is a complex organic compound that features a unique combination of functional groups, including an aminooxy group, a carbonyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the thiophene ring, followed by the introduction of the aminooxy and carbonyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form stable bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling studies. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-((Aminooxy)carbonyl)-4-methylthiophen-3-yl)-2-methoxyphenol
  • 4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-hydroxyphenol
  • 4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxybenzene

Uniqueness

4-(5-((Aminooxy)carbonyl)-4-ethylthiophen-3-yl)-2-methoxyphenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

amino 3-ethyl-4-(4-hydroxy-3-methoxyphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-3-9-10(7-20-13(9)14(17)19-15)8-4-5-11(16)12(6-8)18-2/h4-7,16H,3,15H2,1-2H3

InChI Key

WRIFCUUFJVETRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C2=CC(=C(C=C2)O)OC)C(=O)ON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.